2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

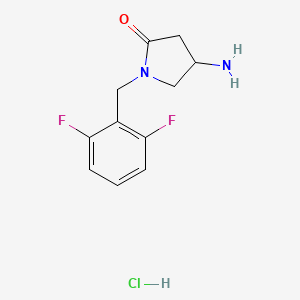

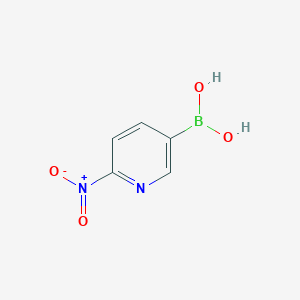

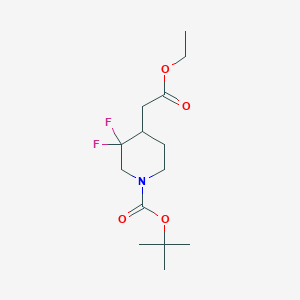

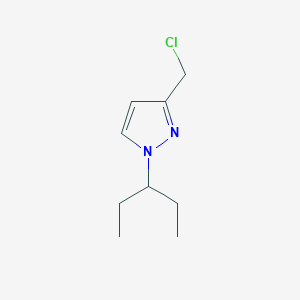

“2-Amino-1-cyclopropyl-1-(2-furyl)ethanol”, also referred to as ACEF, is a synthetic compound. It has a CAS Number of 1447964-61-5 and a molecular weight of 167.21 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-cyclopropyl-1-(furan-2-yl)ethan-1-ol . The InChI code is 1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 .Physical And Chemical Properties Analysis

The compound is in liquid form .Scientific Research Applications

Synthesis of Amino Sugars

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol plays a crucial role in the synthesis of (L)-daunosamine and related amino sugars, providing a pathway to L-enantiomers of amino sugars from non-carbohydrate precursors through asymmetric reduction and intramolecular cyclization techniques. This process demonstrates the compound's importance in generating essential chiral building blocks for pharmaceutical applications (Sammes & Thetford, 1988).

Asymmetric Synthesis

The compound is central to the development of de novo asymmetric synthesis methods for its derivatives, including 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol. These methods showcase the flexibility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol in preparing optically pure compounds, essential for creating specific chiral intermediates (O'Doherty et al., 2008).

Chemoenzymatic Synthesis

A two-step chemoenzymatic synthesis method has been developed for the large-scale production of (R)-2-Amino-1-(2-furyl)ethanol. This method emphasizes the role of biocatalysis in the stereoselective synthesis of ethanol amine derivatives, illustrating the compound's scalability and efficiency in industrial applications (Purkarthofer et al., 2006).

Lipase-Catalyzed Resolution

Lipase-catalyzed kinetic resolution has been employed to obtain enantiomerically pure forms of 1-(2-furyl)ethanol, a related compound, demonstrating the utility of enzymatic methods in resolving chiral alcohols. This approach is pivotal for the preparation of chiral building blocks used in the synthesis of natural products and pharmaceuticals (Kamińska et al., 1996).

Furan Derivatives Synthesis

Research into furan derivatives has uncovered novel nucleophilic substitution reactions in the furan series, facilitated by secondary amines. These findings broaden the applications of furan and related compounds in synthesizing diverse organic molecules, underlining the chemical versatility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol and its derivatives in organic synthesis (Kada et al., 1977).

properties

IUPAC Name |

2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBWTCJYDKHPOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

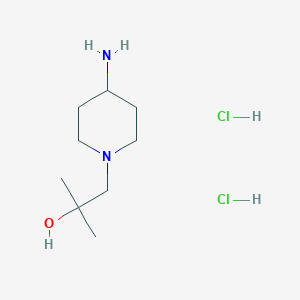

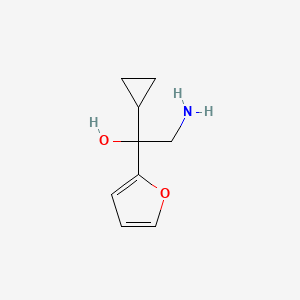

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)

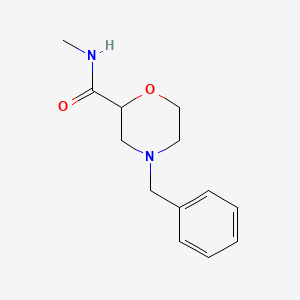

![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)